molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate

Cat. No. B1415686
M. Wt: 240.26 g/mol
InChI Key: MVYFBDMUJHTBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Synthesis of Pyrroloquinoline Derivatives :

    • Molina et al. (1993) developed a method for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates directly by condensing ethyl azidoacetate with 4-formylquinolines. This method facilitates the synthesis of bis(ethoxycarbonyl) bi-3H-pyrroloquinolines and other derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).
  • Microwave-Assisted Synthesis :

    • Neuschl, Bogdał, and Potáček (2007) reported the microwave-assisted intramolecular synthesis of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. This method, performed under solvent-free conditions, showcases the steric effects on reaction selectivity (Neuschl, Bogdał, & Potáček, 2007).
  • Development of Fused Pyrazine Ring Systems :

    • Bakhite et al. (1995) described the conversion of ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into pyrrolo derivatives and their subsequent reactions, leading to new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
  • Antitubercular Activity Study :

    • Ukrainets, Tkach, and Grinevich (2008) improved the method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and synthesized a series of hetarylamides from it. These compounds were analyzed for their antitubercular activities (Ukrainets, Tkach, & Grinevich, 2008).
  • Synthesis of Camptothecin Intermediate :

    • Zalkow et al. (1971) developed an efficient regioselective synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, a key intermediate in the synthesis of camptothecin, a chemotherapeutic agent (Zalkow, Nabors, French, & Bisarya, 1971).
  • Pyridine-3-carboxylate Analogs Synthesis :

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFBDMUJHTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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